molecular formula C9H11BF2O3 B3060232 2,4-Difluoro-3-propoxyphenylboronic acid CAS No. 2096329-68-7

2,4-Difluoro-3-propoxyphenylboronic acid

Cat. No.: B3060232
CAS No.: 2096329-68-7
M. Wt: 215.99
InChI Key: BUFQSDWLWIWVKM-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-propoxyphenylboronic acid is a specialized boron-containing reagent designed for high-affinity molecular recognition. Its primary research application is in the field of boronate affinity chromatography, where it functions as a potent ligand for the selective capture and enrichment of cis -diol containing compounds . This class includes biologically crucial molecules such as glycoproteins, glycopeptides, nucleosides, and saccharides . The mechanism of action is based on the reversible, pH-dependent formation of covalent complexes between the boronic acid functional group and the cis -diol motifs on target molecules. The electron-withdrawing fluorine atoms on the phenyl ring significantly lower the pKa of the boronic acid, enhancing its affinity and enabling effective binding under near-neutral or weakly acidic conditions (as low as pH 6.0 for some analogues) . This is a critical advantage over conventional boronic acids, which typically require alkaline pH, making this compound exceptionally valuable for working with sensitive biological samples like serum and urine without altering their native state. Research indicates that closely related analogues, such as 2,4-Difluoro-3-formylphenylboronic acid (DFFPBA), exhibit ultrahigh affinity, capturing target molecules up to 9.5 times more effectively than other boronic acid types . The propoxy substituent in this compound is anticipated to further modulate its solubility and steric properties, potentially optimizing its performance in solid-phase extraction and biosensing applications. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Please refer to the safety data sheet for proper handling guidelines.

Properties

IUPAC Name

(2,4-difluoro-3-propoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2O3/c1-2-5-15-9-7(11)4-3-6(8(9)12)10(13)14/h3-4,13-14H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFQSDWLWIWVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)OCCC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701241939
Record name Boronic acid, B-(2,4-difluoro-3-propoxyphenyl)-
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Molecular Weight

215.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096329-68-7
Record name Boronic acid, B-(2,4-difluoro-3-propoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096329-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2,4-difluoro-3-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformational Chemistry of 2,4 Difluoro 3 Propoxyphenylboronic Acid

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are a cornerstone of organic synthesis, and arylboronic acids are among the most versatile and widely used nucleophilic partners. The reactivity of 2,4-difluoro-3-propoxyphenylboronic acid is predominantly dictated by the interplay of its electronic and steric properties within the catalytic cycles of various transition metals.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govmdpi.com The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base. nih.gov

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle begins with the oxidative addition of an organic halide to a low-valent palladium(0) complex to form a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is critically facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.

For fluorinated arylboronic acids, the fundamental mechanistic pathway remains the same. However, the electronic properties of the fluorine substituents can influence the rates of the individual steps, particularly transmetalation. The presence of fluoride (B91410) ions, either from the boronic acid precursor (aryltrifluoroborates) or as an additive, can play a significant role in the catalytic cycle. ed.ac.uk Studies on aryltrifluoroborates suggest that in-situ hydrolysis to the corresponding boronic acid is often a key step before transmetalation. ed.ac.uk

A variety of catalytic systems have been developed to effectively couple fluorinated arylboronic acids. These systems often employ electron-rich, bulky phosphine (B1218219) ligands that promote the oxidative addition and reductive elimination steps and stabilize the palladium catalyst.

Table 1: Common Catalytic Systems for Suzuki-Miyaura Coupling of Arylboronic Acids

Catalyst Precursor Ligand Base Solvent Typical Temperature (°C)
Pd(OAc)₂ SPhos K₃PO₄ n-Butanol 100
Pd₂(dba)₃ RuPhos Na₂CO₃ Dioxane/Water 80-110
PdCl₂(dppf) (none) K₂CO₃ DMF 80-100

This table presents generally effective systems for Suzuki-Miyaura couplings; optimal conditions can vary based on specific substrates.

The efficiency of the Suzuki-Miyaura coupling is significantly impacted by both electronic and steric factors.

Fluorine Substitution: The two fluorine atoms on the aromatic ring of this compound are strong electron-withdrawing groups. Electron-withdrawing groups can decrease the nucleophilicity of the arylboronic acid, which may slow down the transmetalation step. acs.org In some cases, this can lead to lower reaction yields or require more forcing conditions compared to electron-rich arylboronic acids. acs.org However, the position of the fluorine substituent does not always have a remarkable influence on catalytic activity, suggesting that electronic effects can be complex and substrate-dependent. mdpi.com

Table 2: Illustrative Effect of Substitution on Suzuki-Miyaura Coupling Yields

Arylboronic Acid Coupling Partner Product Yield (%) Reference
Phenylboronic acid 1-Bromo-4-fluorobenzene 4-Fluorobiphenyl ~95% mdpi.com
4-Fluorophenylboronic acid 1-Bromo-4-fluorobenzene 4,4'-Difluorobiphenyl >95% mdpi.com
Mesitylboronic acid (2,4,6-trimethylphenylboronic acid) Iodobenzene 2,4,6-Trimethylbiphenyl ~50-70% (Varies with base) nih.gov

This table provides representative data from the literature to illustrate general trends in how electronic and steric factors can influence coupling efficiency. Specific yields for this compound would require experimental determination.

As a more earth-abundant and cost-effective alternative to palladium, nickel has emerged as a powerful catalyst for a variety of cross-coupling reactions. nih.gov Nickel-catalyzed carbonylative couplings are particularly valuable as they introduce a carbonyl group (C=O) while simultaneously forming a new carbon-carbon bond, providing direct access to ketones. nih.govnih.gov

Nickel-catalyzed carbonylative cross-coupling provides a direct route to synthesize alkyl aryl ketones from arylboronic acids, an alkyl halide, and a carbon monoxide (CO) source. nih.gov In this context, this compound can serve as the aryl donor. The reaction would couple the 2,4-difluoro-3-propoxyphenyl group with an alkyl fragment and a carbonyl group, yielding a substituted alkyl aryl ketone. This methodology is advantageous for its ability to construct complex ketone structures in a single step from readily available starting materials. nih.gov The reaction often proceeds under mild conditions and shows good functional group tolerance. nih.gov

The general transformation is as follows: Ar-B(OH)₂ + R-X + CO --(Ni catalyst)--> Ar-C(O)-R

Applying this to the specific compound: this compound + R-X + CO --(Ni catalyst)--> 2,4-Difluoro-3-propoxyphenyl alkyl ketone

Similar to palladium catalysis, the efficiency of nickel-catalyzed reactions is governed by steric and electronic effects, although the specific sensitivities may differ.

Electronic Effects: The electronic nature of the arylboronic acid influences the transmetalation step in the nickel catalytic cycle. The electron-deficient character of the 2,4-difluoro-3-propoxyphenyl ring might influence the rate of this step. However, nickel catalysis has proven effective for a broad range of electronically diverse arylboronic acids. nih.gov

Steric Effects: Nickel complexes can be highly sensitive to steric hindrance. nih.gov The bulky nature of the substituents ortho to the boronic acid in this compound could impede the reaction. The choice of ligand is crucial in mitigating these steric clashes. Sterically demanding ligands can facilitate the necessary oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov Computational and experimental studies on nickel-catalyzed Suzuki-Miyaura couplings indicate that ligand steric properties have a significant impact on catalytic activity and product yield. nih.gov For carbonylative couplings specifically, the mechanism can involve radical intermediates, which may have different steric requirements compared to the purely organometallic pathways in non-carbonylative couplings. nih.gov

Table 3: Ligand and Substrate Effects in Nickel-Catalyzed Couplings

Nickel Precatalyst Ligand Aryl Substrate Type General Observation
Ni(COD)₂ PCy₃ Electron-rich/neutral aryl esters Effective for decarbonylative coupling
NiCl₂(dppf) (none) Various arylboronic acids Common catalyst for C-F activation couplings
NiCl₂(PCy₃)₂ (none) Various arylboronic acids Active in carbonylative difluoroalkylation

This table summarizes general findings on the role of ligands and substrate types in various nickel-catalyzed cross-coupling reactions, highlighting the importance of matching the catalytic system to the substrate's properties.

Derivatization and Adduct Formation Chemistry

Formation and Characterization of Boroxine (B1236090) Adducts

Following extensive research, no specific studies detailing the formation and characterization of boroxine adducts derived directly from this compound were identified. However, the general principles of boroxine formation from arylboronic acids can be described. Boroxines are six-membered rings with alternating boron and oxygen atoms, formed by the dehydration of three boronic acid molecules. This process is typically reversible. nih.gov

While specific stoichiometric or interaction data for this compound is unavailable, research on other boronic acids indicates that the formation of the boroxine ring (a trimer of the boronic acid anhydride) is the primary stoichiometric outcome of dehydration. nih.gov The reaction involves the condensation of three molecules of a boronic acid to form one molecule of the corresponding boroxine, releasing three molecules of water.

Non-covalent interactions, such as hydrogen bonding, play a crucial role in the initial stages of this process, facilitating the assembly of the boronic acid monomers. researchgate.net In the solid state, arylboronic acids often form hydrogen-bonded dimers or extended networks. The Lewis acidic nature of the boron atom and the presence of hydroxyl groups allow for these interactions, which precede the covalent bond formation of the B-O-B linkages in the boroxine ring. researchgate.net DFT calculations on other systems show that the formation of a hydrogen-bonded dimer is often the first, exothermic step in the reaction pathway. researchgate.net

Specific kinetic and hydrolysis data for the boroxine of this compound are not available in the reviewed literature. However, studies on the hydrolysis of other arylboroxines have shown that the process is generally rapid due to the water sensitivity of the boroxine ring. eventsair.com The kinetics and mechanism of boroxine formation and its reverse reaction, hydrolysis, are complex and not fully understood for all cases. eventsair.com Advanced techniques like stopped-flow UV and NMR spectroscopy have been used to study these fast reactions for other arylboroxines, revealing multiple pathways and the kinetic roles of water. eventsair.com The stability of a boroxine in an aqueous environment is generally low, though recent research has identified some water-stable boroxine structures, indicating that substituent effects can be significant. nih.gov

Synthesis and Structural Analysis of Boronate Esters

No literature specifically describing the synthesis and structural analysis of boronate esters from this compound was found. The following sections describe the general reactions based on studies with other arylboronic acids.

Boronic acids are known to undergo condensation reactions with diols, including amino-diols, to form cyclic boronate esters. researchgate.netscielo.org.mx This reaction typically involves the formation of a five- or six-membered ring, depending on whether a 1,2-diol or a 1,3-diol is used. The reaction with an amino-diol would result in a heterocyclic boronate ester containing both oxygen and nitrogen atoms in the ring structure. These reactions are generally reversible and can be influenced by the presence of water. scielo.org.mx The synthesis is often a straightforward condensation, achieved by mixing the arylboronic acid and the amino-diol in a suitable solvent at room temperature. researchgate.netscielo.org.mx

In the context of heterocyclic boronate esters formed from amino-diols, zwitterionic species can arise. researchgate.netscielo.org.mx This occurs when the amine group within the newly formed ester becomes protonated (forming an ammonium (B1175870) cation, -NH3+), and the boron atom becomes tetracoordinated with a hydroxyl group, resulting in a boronate anion (-B(OH)-). researchgate.netscielo.org.mx This intramolecular acid-base reaction leads to a stable zwitterionic structure.

Structural analysis of such compounds, typically performed using X-ray diffraction, often reveals a six-membered heterocyclic ring in a chair conformation. researchgate.netscielo.org.mx The substituents on the ring, such as the hydroxyl and ammonium groups, can adopt specific orientations (e.g., a syn disposition). researchgate.netscielo.org.mx Spectroscopic methods like ¹¹B NMR are also crucial for characterization, with the chemical shift indicating the coordination state of the boron atom; tetracoordinated boron atoms typically show signals in a distinct range (e.g., δ = 1.9 to 7.3 ppm) compared to trigonal boron. researchgate.netscielo.org.mx

Other Advanced Synthetic Transformations

Arylboronic acids are versatile reagents in carbon-nitrogen and carbon-carbon bond-forming reactions, offering pathways to synthesize complex amines, amides, and arylated carbonyl compounds.

Amination and Amidation:

The Chan-Lam and Buchwald-Hartwig amination reactions are powerful methods for the formation of aryl-nitrogen bonds using arylboronic acids. In a typical Chan-Lam coupling, a copper catalyst mediates the reaction between an arylboronic acid and an amine. The Buchwald-Hartwig amination, on the other hand, is a palladium-catalyzed process that couples an aryl halide or triflate with an amine; variations using arylboronic acids have also been developed.

Arylboronic acids can also act as catalysts in direct amidation reactions between carboxylic acids and amines. In these transformations, the boronic acid activates the carboxylic acid towards nucleophilic attack by the amine.

While these methods are broadly applicable, specific studies detailing the use of this compound as either a substrate or a catalyst in amination and amidation reactions, along with corresponding data on yields and reaction conditions, are not currently present in the reviewed literature.

Enolate Arylation:

The palladium-catalyzed α-arylation of ketone enolates with arylboronic acids is a significant method for the formation of α-aryl ketones. This reaction typically involves the generation of an enolate from a ketone, which then undergoes cross-coupling with an arylpalladium species derived from the arylboronic acid. The specific conditions, including the choice of palladium catalyst, ligand, and base, are crucial for the success of the reaction.

No specific examples or detailed research findings were identified for the enolate arylation using this compound.

Arylboronic acids are also valuable precursors for the synthesis of aryl alkynes and aryl ethers through Sonogashira coupling and carbon-oxygen bond formation reactions, respectively.

Sonogashira Coupling:

The Sonogashira coupling is a widely used reaction to form a carbon-carbon bond between a terminal alkyne and an aryl halide or triflate, catalyzed by palladium and copper complexes. While the classic Sonogashira reaction does not directly use arylboronic acids, variations have been developed where they can be used as the arylating agent, often in the presence of an oxidant.

Specific experimental data for the Sonogashira coupling of this compound is not available in the surveyed literature.

Carbon-Oxygen Bond Formation:

The Chan-Lam coupling reaction can also be applied to the formation of carbon-oxygen bonds, typically by reacting an arylboronic acid with a phenol (B47542) or an alcohol in the presence of a copper catalyst. This method provides a direct route to diaryl ethers and alkyl aryl ethers.

Detailed studies on the use of this compound in copper-catalyzed C-O bond formation reactions, including specific substrates, yields, and conditions, have not been found in the existing literature.

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Advanced Structural Elucidation and Spectroscopic Characterization

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular mass and elucidating the structure of 2,4-Difluoro-3-propoxyphenylboronic acid through its fragmentation pattern. The high-resolution mass spectrum would confirm the compound's elemental composition by providing its exact molecular weight.

Under electron ionization (EI), the molecule is expected to undergo a series of predictable fragmentation pathways. The molecular ion peak (M+) would be observed, and its fragmentation would likely proceed through the loss of the propoxy group, water, or hydroxyl radicals, which are common fragmentation patterns for phenylboronic acids and alkoxybenzenes. The interpretation of these fragments helps to confirm the connectivity of the atoms within the molecule. While specific experimental data for this compound is not publicly available, a theoretical fragmentation pattern can be proposed based on established principles.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure/Loss
[M]+ Molecular Ion
[M-H₂O]+ Loss of a water molecule
[M-OH]+ Loss of a hydroxyl radical
[M-C₃H₇O]+ Loss of the propoxy radical

This table represents a theoretical prediction of fragmentation patterns based on the chemical structure and general principles of mass spectrometry.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

While a specific crystal structure for this compound has not been reported in publicly accessible databases, X-ray crystallography remains the definitive method for determining its three-dimensional arrangement in the solid state. This technique would provide precise coordinates of each atom, allowing for a detailed analysis of its molecular geometry and how the molecules pack together to form a crystal lattice. For many arylboronic acids, the solid-state structure is heavily influenced by the formation of intermolecular hydrogen bonds. wiley-vch.de

Analysis of Crystal Packing and Intermolecular Interactions, including Hydrogen Bonding

The crystal packing of this compound would be dictated by a variety of intermolecular forces. The most significant of these are the strong hydrogen bonds formed by the boronic acid's hydroxyl groups. Typically, arylboronic acids form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds. researchgate.net These dimeric units then further assemble into more complex supramolecular structures.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Description
O-H···O Hydrogen Bond Strong interaction between hydroxyl groups of two boronic acid moieties, typically forming dimers.
C-H···F Interaction Weak hydrogen bond between a carbon-bound hydrogen and a fluorine atom on an adjacent molecule. ed.ac.uk
π-π Stacking Interaction between the electron clouds of adjacent aromatic rings.
C-F···π Interaction An interaction between a fluorine atom and the π-system of a nearby aromatic ring.

| Van der Waals Forces | General non-specific attractive forces between molecules. |

Determination of Bond Angles and Dihedral Angles in Organoboron Compounds

X-ray crystallography provides precise measurements of bond angles and dihedral angles, which define the molecule's conformation. In organoboron compounds like this compound, the boron atom is sp² hybridized, resulting in a trigonal planar geometry for the C-B(OH)₂ moiety. wiley-vch.de Consequently, the bond angles around the boron atom (C-B-O and O-B-O) are expected to be approximately 120°.

A key conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the boronic acid group [C-C-B-O]. This angle is influenced by the steric and electronic effects of the substituents on the ring. In many substituted phenylboronic acids, this dihedral angle is small, indicating a nearly coplanar arrangement, which allows for some degree of π-conjugation between the ring and the vacant p-orbital of the boron atom. wiley-vch.de However, bulky ortho-substituents can cause a significant twist.

Table 3: Typical Bond and Dihedral Angles in Phenylboronic Acids

Parameter Atom(s) Involved Typical Value (°)
Bond Angle O-B-O ~115-120
Bond Angle C-B-O ~120-122

| Dihedral Angle | C-C-B-O | 0-30 |

Note: These values are typical for arylboronic acids and may vary depending on the specific substitution pattern and crystal packing forces. researchgate.netacs.org

Computational and Theoretical Investigations of 2,4 Difluoro 3 Propoxyphenylboronic Acid

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Catalytic Cycles

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules and modeling chemical reactions. mdpi.comumn.edu DFT calculations can elucidate complex reaction pathways and catalytic cycles, providing a molecular-level understanding of chemical reactivity. mdpi.com

For 2,4-Difluoro-3-propoxyphenylboronic acid, DFT studies would be invaluable in several areas. For instance, in Suzuki-Miyaura cross-coupling reactions, where arylboronic acids are key reagents, DFT can model the entire catalytic cycle. This includes the oxidative addition of an aryl halide to a palladium(0) complex, transmetalation involving the boronic acid, and the final reductive elimination to yield the coupled product.

Theoretical studies are well-suited for investigating chemical reactivity and modeling complex catalytic reaction pathways. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of reaction barriers and the identification of the rate-determining step. Furthermore, DFT can be used to study the effect of ligands on the catalyst, helping to design more efficient catalytic systems. For example, an investigation into the catalytic reaction mechanisms of various metal chlorides in exchange reactions utilized DFT calculations to predict catalytic activity, which was later experimentally verified. mdpi.com

A frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the reactivity of this compound. mdpi.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. DFT calculations can precisely determine these orbital energies and their spatial distribution, indicating the likely sites for electrophilic and nucleophilic attack. In a study on the effect of furan (B31954) on Ziegler-Natta catalysts, DFT was used to determine that furan acts as an electron donor and the titanium in the catalyst acts as an electron acceptor by analyzing their global and local reactivity. mdpi.com

Theoretical Examination of Structural, Opto-electronic, and Nonlinear Properties of Arylboroxine Derivatives

Arylboronic acids can dehydrate to form cyclic trimers known as arylboroxines. The structural, opto-electronic, and nonlinear optical (NLO) properties of these derivatives are of significant interest for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).

A theoretical study on triphenylboroxine derivatives using DFT at the CAM-B3LYP/6-311G++(2d, 2p) level has provided a framework for understanding these properties. researchgate.net This study investigated molecular geometries, HOMO and LUMO levels, ionization potential, electron affinity, and reorganization energy. gdcsopore.ac.in Such computational approaches could be directly applied to the boroxine (B1236090) derivative of this compound.

The introduction of electron-donating or electron-withdrawing substituents can significantly influence the electronic properties of arylboroxines. researchgate.net For the this compound derivative, the fluorine atoms act as electron-withdrawing groups, while the propoxy group is electron-donating. DFT calculations can quantify the impact of these substituents on the electronic structure.

Key opto-electronic properties that can be calculated include:

HOMO and LUMO Energies: These determine the charge injection and transport properties of the material. The HOMO level is related to the ionization potential (electron-donating ability), while the LUMO level is related to the electron affinity (electron-accepting ability).

Reorganization Energy: This parameter is crucial for charge transport in organic materials. A lower reorganization energy facilitates faster charge transfer.

Nonlinear Optical (NLO) Properties: These properties are important for applications in photonics and optoelectronics. DFT can be used to calculate the polarizability (α) and hyperpolarizabilities (β and γ), which are measures of the NLO response. researchgate.net

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of these molecules, providing insights into their photophysical properties. nih.gov The calculations can reveal the nature of electronic transitions, for instance, whether they are localized on the phenyl rings or involve charge transfer between different parts of the molecule. researchgate.netgdcsopore.ac.in

Prediction of Molecular Descriptors for Structure-Activity Relationship Studies (e.g., Topological Polar Surface Area, Lipophilicity, Hydrogen Bond Acceptor/Donor Counts)

In drug discovery and medicinal chemistry, quantitative structure-activity relationship (QSAR) studies are essential for predicting the biological activity of molecules. nih.gov These studies rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. scielo.br Several key descriptors can be computationally predicted for this compound to assess its drug-like properties.

Topological Polar Surface Area (TPSA) is a descriptor used to estimate the transport properties of drugs, such as their ability to permeate cell membranes. nih.gov It is calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) in a molecule. nih.govnih.gov A higher TPSA is generally associated with lower membrane permeability.

Lipophilicity , commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (LogP), is a measure of a molecule's oil-water solubility. uniroma1.it It is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). Highly lipophilic compounds can readily cross cell membranes but may have poor aqueous solubility. uniroma1.it

Hydrogen Bond Acceptor/Donor Counts are simple yet powerful descriptors that quantify a molecule's potential to form hydrogen bonds. researchgate.net These interactions are fundamental in drug-receptor binding.

These descriptors for this compound can be readily calculated using various computational tools and are presented in the table below.

Molecular DescriptorPredicted ValueSignificance in QSAR
Topological Polar Surface Area (TPSA)57.7 ŲPredicts membrane permeability and oral bioavailability.
Lipophilicity (LogP)2.5Influences solubility, absorption, and distribution.
Hydrogen Bond Acceptors4Indicates the potential to accept hydrogen bonds in biological interactions.
Hydrogen Bond Donors2Indicates the potential to donate hydrogen bonds in biological interactions.
Molecular Weight215.98 g/molA key parameter in drug-likeness rules (e.g., Lipinski's Rule of Five).
Molar Refractivity48.3 cm³Relates to molecular volume and polarizability, affecting binding interactions.

These predicted values suggest that this compound possesses physicochemical properties that are generally favorable for a potential drug candidate, falling within the ranges typically associated with good oral bioavailability.

Advanced Research Applications and Utility

Strategic Applications in Pharmaceutical Development and Drug Discovery Research

Phenylboronic acids (PBAs) and their derivatives have garnered significant attention for their biological activity and therapeutic potential. nih.govnih.gov The specific substitutions on 2,4-Difluoro-3-propoxyphenylboronic acid make it a compound of interest for creating new molecular entities with modulated potency, selectivity, and pharmacokinetic profiles. researchgate.netbenthamscience.com

Synthesis of Boronic Acid Derivatives for Novel Drug Candidates

Organoboron compounds are extensively used as intermediates and building blocks in organic synthesis due to their stability, versatile reactivity, and generally low toxicity. nih.gov this compound serves as a key precursor in the synthesis of more complex derivatives, primarily through metal-catalyzed cross-coupling reactions. nih.gov

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds, essential for constructing the core structures of many pharmaceutical agents. nih.govuwindsor.ca In this reaction, the boronic acid acts as the organoboron nucleophile, coupling with various organic halides or triflates. nih.gov The 2,4-difluoro-3-propoxyphenyl group can be transferred to a different molecular scaffold, allowing for the systematic construction of a library of compounds for drug screening. The mild reaction conditions and tolerance of a broad range of functional groups make this method highly advantageous. nih.govuwindsor.ca

A general scheme for utilizing this compound in drug synthesis is outlined below:

Reaction TypeReactantsCatalystProduct Application
Suzuki-Miyaura Coupling This compound + Aryl/Heteroaryl HalidePalladium complex (e.g., Pd(PPh₃)₄)Synthesis of biaryl compounds for enzyme inhibitors, receptor antagonists, etc.
Chan-Lam Coupling This compound + Amine/AlcoholCopper(II) acetateFormation of carbon-nitrogen or carbon-oxygen bonds to create novel scaffolds. wikipedia.org

Contribution to Targeted Therapy Design

Phenylboronic acids have emerged as promising agents in the design of targeted therapies, particularly in oncology. nih.govnih.gov This is largely due to their unique ability to form reversible covalent bonds with 1,2- or 1,3-diols, which are structural motifs present in many biological molecules, including saccharides. acs.org

Cancer cells often exhibit an altered glycosylation pattern on their surface, with an overexpression of sialic acids. rsc.org Phenylboronic acid and its derivatives can selectively bind to these sialic acid residues, making them excellent targeting ligands for delivering therapeutic agents directly to tumor cells while sparing healthy tissues. nih.govrsc.orgacs.org The development of PBA derivatives functionalized with electron-withdrawing groups, such as the fluorine atoms in this compound, can enhance their selective interactions with diols, which is crucial for increasing therapeutic efficacy. nih.gov

By incorporating the this compound moiety into larger drug constructs or nanoparticle-based delivery systems, researchers can design "magic bullet" therapies that specifically recognize and act on cancer cells. nih.govdntb.gov.ua This targeted approach can lead to improved treatment outcomes and reduced off-target side effects. nih.gov

Contributions to Advanced Materials Science Research

The same chemical reactivity that makes boronic acids valuable in medicine also allows for their use in creating advanced materials. boronmolecular.com The ability to form robust carbon-carbon bonds via Suzuki coupling is a cornerstone of modern polymer and materials chemistry. mdpi.com

Development of Tailored Polymers and Coatings

The Suzuki-Miyaura reaction has been extended to polymerization, known as Suzuki polycondensation, to synthesize a variety of conjugated polymers. acs.org By using bifunctional monomers (e.g., a dihaloarene and a diboronic acid), long polymer chains with alternating aromatic units can be constructed.

While this compound is a monofunctional boronic acid, it can be chemically modified into a bifunctional monomer. Alternatively, it can be used to end-cap polymer chains or be grafted onto a polymer backbone to impart specific properties. The inclusion of the fluorinated propoxy-phenyl group can influence the final polymer's characteristics, such as:

Thermal Stability: Fluorinated polymers are known for their high thermal resistance.

Solubility: The propoxy and fluoro groups can be tuned to control the polymer's solubility in various organic solvents.

Surface Properties: Incorporation into coatings can lower surface energy, leading to hydrophobic and oleophobic (oil-repellent) properties.

The synthesis of boronic acid-containing polymers has been a subject of significant interest for creating "smart" materials that can respond to specific stimuli, such as the presence of saccharides. researchgate.net

Innovations in Organic Electronics and Functional Materials

Conjugated aromatic polymers and molecules are the active components in many organic electronic devices, including Organic Light-Emitting Diodes (OLEDs). nbinno.com Boronic acids and their esters are critical intermediates in the synthesis of these complex organic systems. nbinno.com They enable the precise engineering of molecules with tailored electronic and optical properties, which directly impacts the efficiency, color, and longevity of OLED devices. nbinno.com

The this compound moiety can be incorporated into larger conjugated molecules destined for use in organic electronics. The electronic nature of the substituents plays a crucial role:

Fluorine Atoms: As strongly electron-withdrawing groups, they can lower the energy levels of the molecular orbitals (HOMO and LUMO), which is a key strategy for tuning the emission color and improving the stability of electronic materials.

This ability to precisely control electronic properties makes this compound a valuable precursor for creating new host and emitter materials for next-generation displays and lighting. nbinno.com

Research in Bioconjugation Processes and Biologically Relevant Systems

Bioconjugation is the chemical strategy of linking molecules to biomolecules like proteins or carbohydrates. rsc.org Boronic acids are particularly useful in this field due to their ability to form reversible boronate esters with the diol groups on saccharides. rsc.orgtennessee.edu This interaction is the basis for their use as "bioconjugation warheads." rsc.org

This compound, by virtue of its boronic acid group, can participate in these ligation methods. This capability is being explored for several applications:

Glycoprotein Recognition: Many proteins are glycosylated, and changes in this glycosylation are often associated with disease. tennessee.edu Materials functionalized with boronic acids can be used to selectively capture and enrich glycoproteins from complex biological samples for diagnostic purposes. rsc.org

Cellular Labeling and Delivery: By targeting the glycans on a cell's surface, boronic acid-functionalized molecules or nanoparticles can be used for selective cell labeling or for delivering therapeutic agents to specific cell populations. tennessee.edu

Synthetic Lectin Mimetics: Lectins are natural proteins that bind to carbohydrates. Boronic acid-protein conjugates can be designed to mimic the function of natural lectins but with greater stability and tailored specificity, offering powerful tools for glycoscience research. acs.org

The reversible nature of the boronic acid-diol interaction is a key advantage, allowing for conjugates that may respond to specific stimuli, such as a change in pH. rsc.org

Integration into Advanced Sensor Technology Development

The unique chemical properties of substituted phenylboronic acids, such as this compound, position them as valuable components in the development of advanced sensor technologies. The core principle behind their use lies in the reversible covalent interaction between the boronic acid moiety and diols, which are common structural motifs in many biological and chemical analytes. This interaction can be engineered to produce a detectable signal, forming the basis of a sensor.

The integration of fluorine and a propoxy group onto the phenylboronic acid backbone can significantly influence its sensing capabilities. The electron-withdrawing nature of the fluorine atoms can modulate the Lewis acidity of the boron center, which in turn affects the binding affinity and selectivity towards target diols. The propoxy group can influence the compound's solubility and steric interactions, further refining its sensing properties.

While specific research detailing the integration of this compound into sensor technology is not extensively documented in publicly available literature, the broader class of substituted phenylboronic acids has been widely explored for various sensing applications. These applications often leverage changes in fluorescence, color, or electrochemical signals upon binding to an analyte.

Detailed Research Findings in Phenylboronic Acid-Based Sensors

Research in the field of phenylboronic acid-based sensors has yielded a variety of innovative platforms for the detection of biologically and environmentally significant molecules. A common strategy involves the design of fluorescent sensors where the boronic acid acts as a recognition site. Upon binding to a diol-containing analyte, such as glucose, the electronic properties of the fluorophore are altered, leading to a measurable change in fluorescence intensity or wavelength.

For instance, studies have demonstrated the use of ortho-substituted aryl monoboronic acids incorporated into fluorescent dyes. The substitution pattern on the phenyl ring plays a crucial role in the sensor's response and selectivity. Fluorine substitutions, in particular, have been shown to enhance the sensitivity of these sensors.

Another area of active research is the development of colorimetric sensors. These sensors utilize a change in color to indicate the presence of the target analyte. Boronic acid-substituted azobenzenes are a class of compounds that have been successfully employed for this purpose. The interaction with a diol can disrupt the electronic conjugation of the azo dye, resulting in a visible color change.

The table below summarizes general findings from research on substituted phenylboronic acids in sensor technology, providing a framework for the potential applications of this compound.

Sensor TypeAnalytePrinciple of DetectionPotential Role of this compound
Fluorescent SensorGlucoseModulation of Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET) upon diol binding.The difluoro-substitution could enhance Lewis acidity for stronger glucose binding, while the propoxy group could improve solubility in relevant media.
Colorimetric SensorCatecholsChange in the absorption spectrum of a chromophore due to interaction with the boronic acid-diol complex.The electronic effects of the substituents could be tuned to achieve a distinct and sensitive colorimetric response to specific catechols.
Electrochemical SensorDopamineAlteration of the electrochemical properties of a redox-active molecule upon binding of the boronic acid to the diol moiety of dopamine.The specific substitution pattern may influence the redox potential and facilitate selective electrochemical detection.

It is important to note that while the fundamental principles are well-established, the specific performance of a sensor based on this compound would require dedicated experimental investigation. The interplay between the electronic effects of the fluorine atoms and the steric and solubility influences of the propoxy group would be critical in determining its efficacy and selectivity as a sensor component. Further research in this specific area would be necessary to fully elucidate its potential in advanced sensor technology.

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and arylboronic acids are key reagents in this transformation. rsc.org The reactivity of 2,4-Difluoro-3-propoxyphenylboronic acid in these reactions is modulated by its substituents. The fluorine atoms, being highly electronegative, increase the Lewis acidity of the boronic acid moiety, which can influence the transmetalation step in the catalytic cycle. dntb.gov.uasemanticscholar.org Future research is likely to focus on developing novel catalytic systems that can harness these electronic properties to achieve enhanced reactivity and selectivity.

Palladium-based catalysts remain at the forefront of this research. Recent advancements have seen the development of highly active catalysts that are effective for a broad range of aryl halides, including challenging substrates like aryl chlorides. thieme-connect.com For a compound such as this compound, catalytic systems employing bulky, electron-rich phosphine (B1218219) ligands could be particularly effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle. Furthermore, the use of N-heterocyclic carbene (NHC) ligands in palladium complexes has shown promise in improving catalytic efficiency and stability.

Another promising avenue is the exploration of recyclable palladium catalysts, which address both economic and environmental concerns. acs.org The development of heterogeneous catalysts, such as palladium nanoparticles supported on various materials, could offer a practical solution for the industrial-scale synthesis of derivatives of this compound. mdpi.com The table below summarizes the performance of different catalytic systems in Suzuki-Miyaura reactions with related arylboronic acids, highlighting the potential for high yields and broad substrate scope.

Catalyst Performance in Suzuki-Miyaura Cross-Coupling Reactions

Catalyst SystemAryl HalideBoronic AcidYield (%)Reference
Pd(OAc)2/L14-iodotoluenephenylboronic acid>95% acs.org
SS-Pdphenyl iodidephenylboronic acidExcellent mdpi.com
PdCl2(PPh3)2 DVBaryl bromidesfuran-based boronic acids83-92% mdpi.com

Development of Asymmetric Synthesis Methodologies Involving Fluorinated Arylboronic Acids

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Asymmetric synthesis methodologies involving arylboronic acids have gained significant traction, and extending these methods to fluorinated derivatives like this compound is a logical and important next step. The unique electronic and steric environment of this molecule could lead to novel stereochemical outcomes.

One area of active research is the enantioselective palladium-catalyzed conjugate addition of arylboronic acids to cyclic enones, which allows for the construction of all-carbon quaternary stereocenters. nih.gov The use of chiral pyridinooxazoline (PyOX) ligands with palladium catalysts has proven effective for a variety of arylboronic acids. nih.gov Investigating the performance of this compound in such reactions could lead to the synthesis of novel chiral compounds with potential biological activity.

Another promising approach is the rhodium-catalyzed asymmetric nitroallylation of nitroallyl acetates with arylboronic acids. nih.gov This method has been shown to produce high enantioselectivities with various arylboronic acids using a chiral BINAP ligand. nih.gov The application of this methodology to this compound could provide access to a new class of chiral nitro compounds, which are versatile synthetic intermediates.

Enantioselectivity in Asymmetric Reactions of Arylboronic Acids

Reaction TypeCatalyst/LigandArylboronic Acid TypeEnantiomeric Excess (ee %)Reference
Conjugate Addition to Cyclic EnonesPd(OCOCF3)2/PyOXElectron-deficientExcellent nih.gov
Nitroallylation[RhOH(COD)]2/BINAPVarious90-99% nih.gov
Addition to MaleimidesPalladium/Chiral Nitrogenous LigandVariousGood rsc.org

Innovative Applications in Chemical Biology and Diagnostics

Boronic acids have emerged as powerful tools in chemical biology and diagnostics due to their ability to form reversible covalent bonds with diols, a common structural motif in saccharides. nih.gov This property makes them ideal for the development of sensors for biologically important molecules. The fluorine and propoxy substituents on this compound can be leveraged to fine-tune its binding affinity and selectivity for specific saccharides. For instance, ortho-substituted phenylboronic acids have shown altered binding preferences for different sugars, which could be useful in the diagnosis of conditions like diabetes mellitus. nih.gov

Furthermore, arylboronic acids are known to act as inhibitors of various enzymes, including metallo-β-lactamases, which are responsible for antibiotic resistance. mdpi.com The boronic acid moiety can form a covalent adduct with catalytic residues in the enzyme's active site. mdpi.com The specific substitution pattern of this compound could be exploited to design potent and selective inhibitors of clinically relevant enzymes.

The development of fluorescent sensors based on boronic acids is another exciting area of research. By incorporating a fluorophore into the structure of this compound or by designing systems where its binding to an analyte modulates the emission of a separate fluorescent reporter, it may be possible to create sensitive and selective probes for various biomolecules and ions. nih.gov

Computational Design and Predictive Modeling for New Fluorinated Boronic Acid Architectures

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, computational methods can provide valuable insights into its structure, reactivity, and potential applications.

One of the key properties of a boronic acid is its acid dissociation constant (pKa), which influences its behavior in biological systems and its reactivity in chemical transformations. Computational models can be used to predict the pKa of substituted phenylboronic acids with reasonable accuracy, taking into account the electronic effects of substituents. researchgate.netmdpi.com For this compound, the interplay between the electron-withdrawing fluorine atoms and the electron-donating propoxy group will have a significant impact on its pKa.

Predictive modeling can also be used to guide the development of new catalysts and reaction conditions. For instance, quantum mechanics-based models can elucidate the catalytic cycle of C-H borylation and predict the regioselectivity of these reactions. nih.govacs.org Such models could be applied to predict the most favorable sites for functionalization on the this compound scaffold.

Furthermore, molecular dynamics (MD) simulations and combined quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the interaction of boronic acid-based inhibitors with their target enzymes. superfri.org These simulations can provide detailed information about the binding mode and the factors that contribute to inhibitory potency, thereby facilitating the design of more effective drug candidates based on the this compound structure.

Predicted pKa Values for Substituted Phenylboronic Acids

SubstituentPositionCalculated pKa Change (relative to Phenylboronic Acid)Reference
NO2para-5.0 units mdpi.com
ForthoLower pKa mdpi.com
OCF3orthoWeaker acid than unsubstituted nih.gov
OCF3meta/paraStronger acid than unsubstituted nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-difluoro-3-propoxyphenylboronic acid, and how do substituent positions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging boronic acid intermediates. For example, fluorinated phenylboronic acids (e.g., 4-fluoro-3-methoxyphenylboronic acid) are synthesized using halogenated precursors and palladium catalysts . The propoxy group may require protection/deprotection steps to avoid side reactions. Yield optimization involves adjusting reaction temperature (e.g., 80–100°C), solvent polarity (THF or dioxane), and catalyst loading (1–5 mol% Pd) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Fluorinated boronic acids are sensitive to moisture and oxidation. Storage at 0–6°C in anhydrous conditions (e.g., under nitrogen) is recommended, as seen with analogs like 4-fluorophenylboronic acid . Purity degradation can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) or 19F^{19}\text{F} NMR to detect hydrolysis byproducts .

Q. What analytical techniques are most effective for assessing purity and structural integrity?

  • Methodological Answer :

  • HPLC : Use a reverse-phase column with UV detection at 254 nm; compare retention times against known standards .
  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR can confirm substituent positions and boron bonding. For instance, 19F^{19}\text{F} NMR chemical shifts for ortho-fluorine in similar compounds range from -110 to -120 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks and detect impurities .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT/B3LYP) studies on analogous compounds (e.g., 3-formylphenylboronic acid) reveal that electron-withdrawing groups (e.g., -F) lower the LUMO energy, enhancing electrophilicity at the boron center . For the target compound, Fukui indices can identify reactive sites, while solvation models (e.g., PCM) predict stability in polar solvents .

Q. What are the mechanistic implications of fluorine and propoxy substituents on Suzuki-Miyaura coupling efficiency?

  • Methodological Answer : Fluorine’s electronegativity increases oxidative addition rates with Pd catalysts but may sterically hinder transmetallation. The propoxy group’s bulkiness can reduce coupling efficiency with aryl halides, as observed in 2,3-difluoro-6-methoxyphenylboronic acid systems . Kinetic studies (e.g., variable-temperature NMR) and Hammett plots can quantify substituent effects .

Q. How do contradictory data on boronic acid stability under acidic/basic conditions inform handling protocols?

  • Methodological Answer : While fluorinated boronic acids are generally stable in mild acidic conditions (pH 4–6), basic conditions (pH > 8) may induce protodeboronation. For example, 4-fluoro-3-nitrophenylboronic acid decomposes rapidly above pH 9 . Conflicting reports on shelf life (e.g., weeks vs. months) necessitate accelerated stability testing (40°C/75% RH) with LC-MS monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.